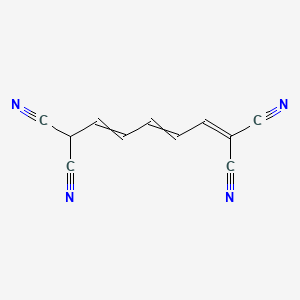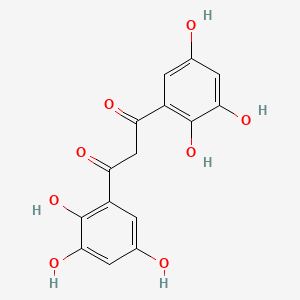
1,3-Bis(2,3,5-trihydroxyphenyl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2,3,5-trihydroxyphenyl)propane-1,3-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2,3,5-trihydroxyphenyl groups attached to a propane-1,3-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,3,5-trihydroxyphenyl)propane-1,3-dione typically involves the condensation of 2,3,5-trihydroxybenzaldehyde with acetylacetone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2,3,5-trihydroxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
1,3-Bis(2,3,5-trihydroxyphenyl)propane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Bis(2,3,5-trihydroxyphenyl)propane-1,3-dione involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways.
Comparaison Avec Des Composés Similaires
1,3-Bis(2,3,5-trihydroxyphenyl)propane-1,3-dione can be compared with other similar compounds such as:
Dibenzoylmethane: Similar structure but lacks the hydroxyl groups.
Curcumin: Contains similar diketone structure but with different substituents.
Bis-tris propane: Used in buffer solutions but has a different functional group arrangement.
Uniqueness
The presence of multiple hydroxyl groups in this compound makes it unique, providing it with distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
139545-15-6 |
|---|---|
Formule moléculaire |
C15H12O8 |
Poids moléculaire |
320.25 g/mol |
Nom IUPAC |
1,3-bis(2,3,5-trihydroxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H12O8/c16-6-1-8(14(22)12(20)3-6)10(18)5-11(19)9-2-7(17)4-13(21)15(9)23/h1-4,16-17,20-23H,5H2 |
Clé InChI |
LSAMLXCNTRALDM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)CC(=O)C2=C(C(=CC(=C2)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


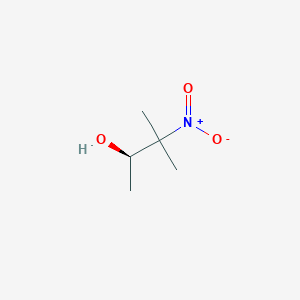
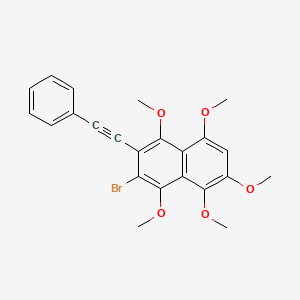
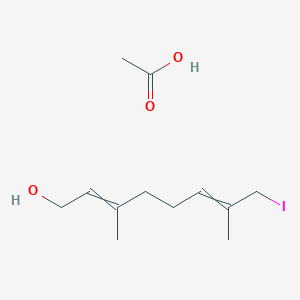
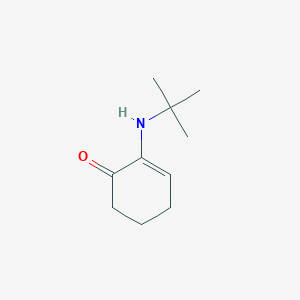

![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)
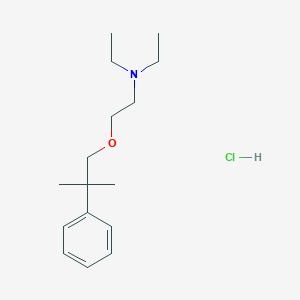
![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
